Product packaging for 5-amino-N-ethyl-2-methoxybenzamide(Cat. No.:CAS No. 1071377-22-4)

5-amino-N-ethyl-2-methoxybenzamide

Cat. No.: B1437627
CAS No.: 1071377-22-4
M. Wt: 194.23 g/mol
InChI Key: BCRRLZOTNPLEBO-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-2-methoxybenzamide (CAS 1071377-22-4) is a chemical compound with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . This benzamide derivative is supplied with a purity of 95% and is characterized by its hydrogen bond donor (2) and acceptor (3) count, and a polar surface area of 64 Ų . As a member of the benzamide family, this compound is of significant interest in medicinal chemistry research. Benzamide scaffolds are recognized for a relatively wide spectrum of pharmacological properties . Specifically, substituted benzamide derivatives have been explored for their potent antimicrobial activities , showing efficacy against multi-drug resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogues featuring methoxy and amino substituents are frequently investigated for their antioxidant and antiproliferative activities in various research models . The this compound serves as a versatile building block for the synthesis of more complex molecules, including novel benzimidazole carboxamides, which are studied for their diverse biological effects . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic purposes. It is not approved for human or animal consumption. Specifications: • CAS Number: 1071377-22-4 • Molecular Formula: C 10 H 14 N 2 O 2 • Molecular Weight: 194.23 g/mol • Purity: ≥95% • Storage: Store at 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1437627 5-amino-N-ethyl-2-methoxybenzamide CAS No. 1071377-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRRLZOTNPLEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino N Ethyl 2 Methoxybenzamide and Analogues

Rational Design of Synthetic Pathways for Benzamide (B126) Core Formation

The formation of the benzamide core is a critical step in the synthesis of 5-amino-N-ethyl-2-methoxybenzamide. This typically involves the coupling of a benzoic acid derivative with an amine.

Amide Bond Coupling Strategies (e.g., acid chloride/amine reactions)

The most common and efficient method for forming the amide bond is the reaction between an acid chloride and an amine. commonorganicchemistry.comhud.ac.uklibretexts.org This reaction is a type of nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide. youtube.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. commonorganicchemistry.comyoutube.com Common solvents for this reaction include aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide. commonorganicchemistry.com The reaction generally proceeds at room temperature. commonorganicchemistry.com

Alternative methods for amide bond formation include the use of coupling reagents to activate the carboxylic acid. core.ac.uknumberanalytics.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used for this purpose. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent NameAbbreviationUse
DicyclohexylcarbodiimideDCCDehydrating agent for amide and ester formation. researchgate.net
1-HydroxybenzotriazoleHOBtSuppresses racemization and improves peptide synthesis efficiency. nih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPeptide coupling reagent.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCommon coupling reagent in amide bond formation. numberanalytics.com
1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUHighly efficient coupling reagent for complex peptides. numberanalytics.com

Synthesis of Precursors for this compound

The successful synthesis of the target molecule relies on the availability of appropriately substituted precursors: a substituted benzoic acid (or its corresponding acid chloride) and N-substituted ethylamine.

Preparation of Substituted Benzoic Acids or Benzoyl Chlorides

Substituted benzoic acids can be prepared through various methods, including the oxidation of substituted alkylbenzenes. google.comkhanacademy.org For instance, toluene (B28343) and its derivatives can be oxidized to benzoic acid using oxidizing agents like potassium permanganate (B83412) or nitric acid. google.comyoutube.com

Once the substituted benzoic acid is obtained, it is often converted to the more reactive benzoyl chloride. This is typically achieved by treating the benzoic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.combyjus.comsciencemadness.orgdoubtnut.com The reaction with thionyl chloride is particularly common as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. doubtnut.com

Table 2: Reagents for Converting Benzoic Acid to Benzoyl Chloride

ReagentFormulaByproductsReference
Thionyl chlorideSOCl₂SO₂, HCl doubtnut.com
Phosphorus pentachloridePCl₅POCl₃, HCl prepchem.comsciencemadness.org
Oxalyl chloride(COCl)₂CO, CO₂, HCl chemicalbook.com

Synthesis of N-substituted Ethylamine Moieties

Ethylamine and its N-substituted derivatives are crucial precursors. Ethylamine itself is produced on a large scale by the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of an oxide catalyst. wikipedia.org Other methods include the reductive amination of acetaldehyde (B116499) and the hydrogenation of acetonitrile (B52724) or acetamide. wikipedia.orgsciencemadness.org

The Gabriel synthesis is a classic method for preparing primary amines, such as ethylamine, from N-ethylphthalimide. testbook.com For more complex N-substituted ethylamines, reductive amination of an appropriate aldehyde with an amine can be employed. nih.gov For instance, N-substituted ethanolamines can be synthesized by the reduction of 2-substituted 2-oxazolines. google.com

Introduction and Modification of Key Substituents

The final stage of the synthesis involves the introduction of the amino group onto the benzamide structure.

Strategies for Incorporating the Amino Group (e.g., reduction of nitro precursors)

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. masterorganicchemistry.comorganic-chemistry.org The nitro group is a strong deactivating and meta-directing group, which can be strategically used during electrophilic aromatic substitution reactions before being converted to the desired amino group. masterorganicchemistry.com

The reduction of an aromatic nitro compound to an amine can be achieved using various methods:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comnumberanalytics.com It is generally efficient and clean.

Metal and Acid: A classic method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com Tin(II) chloride (SnCl₂) is also a mild and effective reducing agent for this transformation. commonorganicchemistry.com

A specific example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, where a nitro group is reduced in the final step. atlantis-press.comresearchgate.net

Table 3: Common Reducing Agents for Aromatic Nitro Groups

ReagentConditionsNotesReference(s)
H₂/Pd/CCatalytic hydrogenationWidely used, can affect other functional groups. commonorganicchemistry.com
Fe/HClAcidic conditionsInexpensive and high yield. numberanalytics.com
SnCl₂Mild conditionsSelective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com
Zn/AcidAcidic conditionsMild method for reducing nitro groups. commonorganicchemistry.com

Methods for Alkylation on the Amide Nitrogen

The introduction of an ethyl group onto the amide nitrogen is a critical step in the synthesis of this compound. Several general methods for the N-alkylation of amides are applicable.

A common and direct approach involves the reaction of a primary amide with an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. This is a classical SN2 reaction where the amide nitrogen acts as a nucleophile. acsgcipr.org The choice of base and solvent is crucial to deprotonate the amide effectively without promoting side reactions.

More advanced catalytic methods offer greener and more efficient alternatives. For instance, a protocol utilizing highly dispersed cobalt nanoparticles on a carbon support has been shown to effectively catalyze the N-alkylation of benzamides with alcohols. nih.gov This method proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide. The resulting intermediate is subsequently hydrogenated by the metal-hydride species to yield the N-alkylated amide. nih.gov This process is advantageous as it uses readily available alcohols instead of alkyl halides and demonstrates good functional group tolerance. nih.gov

The table below summarizes the results for the cobalt-catalyzed N-alkylation of benzamide with various alcohols, demonstrating the broad scope of this methodology. nih.gov

EntryAlcohol SubstrateProductIsolated Yield (%)
1Benzyl alcoholN-benzylbenzamide85
24-Methylbenzyl alcoholN-(4-methylbenzyl)benzamide82
34-Methoxybenzyl alcoholN-(4-methoxybenzyl)benzamide84
44-Chlorobenzyl alcoholN-(4-chlorobenzyl)benzamide78
52-Phenylethan-1-olN-phenethylbenzamide75
63-Phenylpropan-1-olN-(3-phenylpropyl)benzamide72

Reaction conditions: benzamide (0.5 mmol), alcohol (0.55 mmol), Co-L5@C-800 catalyst (1.9 mol% Co), KOH (0.3 mmol), toluene (3 mL), 130 °C, 24 h, under Argon atmosphere. Data sourced from nih.gov.

Another modern approach is the enantioselective N-alkylation of primary amides through a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction. researchgate.net This method allows for the rapid and high-yield synthesis of chiral amides, which would be relevant for producing chiral analogues of the target compound. researchgate.net

Approaches for Methoxy (B1213986) Group Installation

The methoxy group on the benzene (B151609) ring is a key structural feature. Synthetic strategies typically involve starting with a precursor that already contains the methoxy group, as this is often more efficient than introducing it later. A common precursor for the synthesis of 2-methoxybenzamides is 2-methoxybenzoic acid or its derivatives. google.comnih.gov

For example, the synthesis of a related compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, begins with 5-fluoro-2-methoxy-benzoic acid. google.com This acid is first converted to its more reactive acid chloride, which then readily undergoes an amide coupling reaction. google.com

In cases where a hydroxyl group is already present on the aromatic ring, it can be converted to a methoxy group via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. To achieve regioselectivity in molecules with multiple hydroxyl groups, protecting groups may be necessary. nih.gov

A recently developed method describes the methoxymethylation of primary amides using methanol (B129727) under manganese(I) catalysis, proceeding through an "interrupted borrowing hydrogen" (IBH) strategy. rsc.org While this introduces a methoxymethyl (-CH₂OCH₃) group rather than a simple methoxy group, it highlights innovative catalytic approaches for C-O bond formation using methanol as both a reagent and solvent. rsc.org

Control of Stereochemistry in Benzamide Synthesis (if applicable for chiral analogues)

While this compound itself is not chiral, the synthesis of its chiral analogues requires precise control of stereochemistry. Chirality in benzamides can arise from a stereocenter on an alkyl substituent or from axial chirality (atropisomerism) due to restricted rotation around the aryl-carbonyl bond. nih.gov

Atropisomeric Benzamides: Tertiary benzamides with bulky ortho-substituents can exhibit high barriers to rotation, allowing for the isolation of stable enantiomers. nih.gov Enantioselective synthesis of such atropisomeric benzamides has been achieved through peptide-catalyzed electrophilic aromatic substitution reactions, such as bromination. nih.gov

Chiral Amides via N-H Insertion: As mentioned previously, a highly effective method for synthesizing chiral amides involves the enantioselective insertion of a rhodium-carbene into the N-H bond of a primary amide. researchgate.net This reaction is co-catalyzed by a chiral squaramide and proceeds rapidly under mild conditions with excellent enantioselectivity. The resulting chiral α-amino ketones can be further transformed into other valuable chiral molecules. researchgate.net

Amide Substrateα-Diazoketone SubstrateYield (%)Enantiomeric Excess (ee, %)
Benzamide1-diazo-1-phenylpropan-2-one9597
4-Methoxybenzamide1-diazo-1-phenylpropan-2-one9696
4-Chlorobenzamide1-diazo-1-phenylpropan-2-one9398
Benzamide1-diazo-1-(4-bromophenyl)propan-2-one9598
Benzamide1-diazo-1-(naphthalen-2-yl)propan-2-one9497

Results for the enantioselective synthesis of chiral amides via carbene N-H insertion. Data sourced from researchgate.net.

Reductive Relay Hydroaminocarbonylation: A novel copper-catalyzed method allows for the synthesis of γ-chiral amides from allylic benzoates, carbon monoxide, and an aminating reagent. nih.gov This "reductive relay" strategy is significant as it establishes a well-defined stereocenter at a position remote from the newly formed amide bond, a challenging task in synthetic chemistry. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of benzamide synthesis is a key focus of process chemistry. Optimization involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time.

An example of optimization can be seen in the development of an oxidative amidation reaction to form secondary amides from aldehydes and primary amines. nih.gov The reaction was catalyzed by a copper-based metal-organic framework (Cu-MOF) using N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) as oxidants. Initial trials at room temperature gave a low yield, but a significant improvement was achieved by increasing the temperature.

The table below illustrates the optimization of the model reaction between benzaldehyde (B42025) and benzylamine. nih.gov

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield of N-benzylbenzamide (%)
1Cu-MOF (5)252435
2Cu-MOF (5)65275
3Cu-MOF (10)65285
4None6524Trace

Reaction conditions: Benzylamine (1.0 equiv), NCS (1.0 equiv) in CH₃CN for 1h, then addition of benzaldehyde (1.0 equiv), catalyst, and TBHP (1.0 equiv). Data sourced from nih.gov.

The choice of coupling agent is also critical for amide bond formation. Solvent-free procedures using various methoxysilanes as coupling agents have been developed, offering a green alternative to traditional methods. rsc.org Comparing different silanes, such as tetramethoxysilane (B109134) and dodecamethoxy-neopentasilane, revealed that the latter could provide superior yields and broader substrate tolerance. rsc.org Furthermore, process patents often detail specific conditions to improve yield and purity, for instance, by using triphenylphosphite/imidazole as a coupling system to produce a benzamide intermediate in high purity and yields ranging from 77-92%. google.com

Molecular Targets and Proposed Mechanisms of Action

Exploration of Potential Receptor and Enzyme Interactions

Based on the activities of structurally related compounds, 5-amino-N-ethyl-2-methoxybenzamide is hypothesized to interact with several classes of receptors and enzymes that are crucial in various physiological processes.

G-Protein Coupled Receptors are a large family of transmembrane receptors that are common drug targets. The structural features of this compound, particularly the substituted benzamide (B126) core, are found in known GPCR ligands. For instance, the methoxy (B1213986) group on the benzamide ring has been shown to be a key determinant for affinity and selectivity at certain GPCRs. Studies on benzamide-isoquinoline derivatives have indicated that an electron-donating methoxy group can favor binding to the sigma-2 receptor, a GPCR, suggesting a potential, yet unconfirmed, role for this compound as a GPCR modulator nih.govresearchgate.net.

The benzamide moiety is a common feature in many enzyme inhibitors. The potential for this compound to act as an inhibitor for various enzymes is a significant area of interest.

Factor Xa: Benzamide derivatives have been explored as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. While no direct studies link this compound to Factor Xa, its core structure is present in known inhibitors of this enzyme.

Kinases: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Numerous kinase inhibitors feature a benzamide or a similar amide scaffold.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system. Benzamide derivatives have been investigated as inhibitors of these enzymes for the potential treatment of Alzheimer's disease.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in pyrimidine biosynthesis and is a target for anti-inflammatory and anti-proliferative drugs. Some benzamide derivatives have been identified as inhibitors of DHODH.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression. Inhibitors of HDACs are being developed as anti-cancer agents, and many of these inhibitors contain a benzamide or a related structural motif.

The structural similarity of this compound to known psychoactive compounds suggests potential interactions with neurotransmitter receptors.

Dopamine (B1211576) D2 Receptors: The benzamide scaffold is a well-known pharmacophore for dopamine D2 receptor antagonists, which are used as antipsychotic medications.

Serotonin (B10506) 5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used as antiemetics. Some benzamide derivatives are known to be potent 5-HT3 receptor antagonists.

Detailed Analysis of Ligand-Target Binding Modes

The specific functional groups of this compound are predicted to play distinct and crucial roles in its binding to potential biological targets.

Role of Specific Functional Groups (Amino, N-Ethyl Amide, Methoxy) in Molecular Recognition

Each functional group on the this compound molecule is anticipated to contribute to its binding affinity and selectivity through various non-covalent interactions.

Amino Group: The primary amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pockets of target proteins.

N-Ethyl Amide Group: The amide linkage is a common feature in drug molecules and can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). The N-ethyl substituent can engage in hydrophobic interactions, potentially contributing to binding affinity and selectivity.

Computational Modeling Approaches for Binding Prediction

In the absence of direct experimental data, computational methods like molecular docking and molecular dynamics simulations are invaluable tools for predicting how this compound might bind to its putative targets.

Molecular Docking: This technique can be used to predict the preferred orientation of the molecule when bound to a target protein. Numerous studies have successfully employed molecular docking to understand the binding modes of benzamide derivatives with various enzymes and receptors, including DNA gyrase and topoisomerase ingentaconnect.comresearchgate.net.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and to identify key interactions that are maintained throughout the simulation. Such simulations have been used to study the interactions of benzamide inhibitors with their target proteins nih.govrsc.orgrsc.org.

Potential Molecular Targets of this compound
Target ClassSpecific Target ExamplePotential Role of Compound
G-Protein Coupled Receptors (GPCRs)Sigma-2 ReceptorModulator
EnzymesFactor XaInhibitor
KinasesInhibitor
CholinesterasesInhibitor
Dihydroorotate DehydrogenaseInhibitor
Histone DeacetylasesInhibitor
Neurotransmitter ReceptorsDopamine D2 ReceptorAntagonist/Agonist
Serotonin 5-HT3 ReceptorAntagonist/Agonist
Predicted Roles of Functional Groups in Molecular Recognition
Functional GroupPotential InteractionsContribution to Binding
AminoHydrogen Bond DonorAffinity and Specificity
N-Ethyl AmideHydrogen Bond Donor/Acceptor, Hydrophobic InteractionsAffinity, Selectivity, and Conformation
MethoxyHydrogen Bond Acceptor, Electronic EffectsAffinity, Selectivity, and Orientation

Modulation of Intracellular Signaling Cascades and Biological Pathways

While direct studies on the specific intracellular signaling cascades and biological pathways modulated by this compound are not extensively documented in publicly available research, the broader class of benzamide and methoxybenzamide derivatives has been investigated for its effects on various cellular processes. The proposed mechanisms of action for structurally related compounds involve the modulation of several key signaling pathways implicated in cancer, metabolic disorders, and other diseases.

Inhibition of the Hedgehog Signaling Pathway

A significant area of research for 2-methoxybenzamide derivatives has been their potential to inhibit the Hedgehog (Hh) signaling pathway. nih.govnih.govnih.gov Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers. nih.govnih.gov Research has shown that certain 2-methoxybenzamide derivatives can act as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway. nih.govnih.govsemanticscholar.org By blocking Smo, these compounds can prevent the downstream activation of Gli transcription factors, which are responsible for promoting the expression of genes involved in cell proliferation and survival. nih.gov

One study reported the synthesis of a series of 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. A particularly potent compound, identified as compound 21 in the study, demonstrated a nanomolar IC₅₀ value and was found to prevent the translocation of Smo to the primary cilium, a critical step in pathway activation. nih.govnih.govsemanticscholar.org

Interactive Data Table: Hedgehog Pathway Inhibition by a 2-Methoxybenzamide Derivative

CompoundTargetAssayIC₅₀ (µM)
Compound 21Smoothened (Smo)Gli-luc reporter0.03 nih.gov

Note: This data is for a structurally related 2-methoxybenzamide derivative, not this compound.

Induction of Apoptosis

Several studies have highlighted the pro-apoptotic effects of substituted benzamide derivatives in cancer cells. One proposed mechanism involves the sensitization of cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. For instance, the compound 2-methoxy-5-amino-N-hydroxybenzamide was shown to upregulate the expression of Death Receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin in colon cancer cells. nih.gov This modulation of key apoptotic regulators rendered the cancer cells more susceptible to TRAIL-mediated cell death. nih.gov

Other research on substituted 2-hydroxy-N-(arylalkyl)benzamides has demonstrated their ability to induce apoptosis through the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP), hallmark events in the apoptotic cascade. nih.gov

Modulation of Receptors and Enzymes Involved in Metabolism

Benzamide derivatives have also been explored for their potential in treating metabolic diseases. One area of investigation is their activity as agonists for the 5-hydroxytryptamine 4 (5-HT4) receptor, which can enhance gastrointestinal motility. nih.gov A series of 4-amino-5-chloro-2-methoxybenzamide derivatives were synthesized and evaluated for their 5-HT4 agonistic activities, with some compounds showing potent prokinetic effects. nih.gov

Furthermore, there is emerging research into benzamide derivatives as potential glucokinase activators, which could be beneficial for the treatment of type 2 diabetes. Glucokinase plays a crucial role in glucose sensing and insulin secretion.

Protection Against Endoplasmic Reticulum (ER) Stress

Certain N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.gov ER stress is a condition that can lead to β-cell dysfunction and death, contributing to the pathogenesis of diabetes. These compounds have been shown to improve β-cell survival in the presence of ER stressors. nih.gov

While these findings provide insights into the potential biological activities of compounds structurally related to this compound, further research is necessary to elucidate the specific molecular targets and mechanisms of action of this particular chemical entity.

Structure Activity Relationship Sar Studies of 5 Amino N Ethyl 2 Methoxybenzamide Derivatives

Systematic Modification of the Benzamide (B126) Scaffold and Resulting Biological Activity Changes

The benzamide scaffold serves as a versatile template for chemical modification. Alterations to the aromatic ring, the N-alkyl amide chain, and the integration of heterocyclic moieties can lead to significant changes in the pharmacological profile of the resulting derivatives.

The nature and position of substituents on the benzene (B151609) ring of 5-amino-N-ethyl-2-methoxybenzamide are pivotal in determining its interaction with biological targets. The existing 5-amino and 2-methoxy groups exert significant electronic effects. The amino group at the 5-position is an activating group, meaning it donates electron density to the aromatic ring, making it more electron-rich. libretexts.orglibretexts.org This increased electron density, particularly at the ortho and para positions relative to the amino group, can enhance binding to target proteins through favorable electronic interactions.

Table 1: Influence of Aromatic Ring Substituents on Benzamide Derivatives

Substituent PositionSubstituent TypePredicted Effect on Biological ActivityRationale
3-positionElectron-withdrawingPotential decrease or alterationAlters electronic landscape and may sterically hinder the 2-methoxy group. nih.gov
4-positionElectron-donatingPotential increaseEnhances electron density of the ring system.
6-positionBulky groupPotential decreaseMay introduce steric hindrance, preventing optimal binding conformation.

The orientation of the N-ethyl group relative to the benzamide core can impact the molecule's lipophilicity and its ability to fit into a binding pocket. The length and branching of the N-alkyl chain are also important factors. For instance, increasing the chain length or introducing branching can alter the selectivity and potency of related compounds by probing different regions of the binding site. N-methylation of peptide backbone amides has been shown to improve receptor subtype selectivity by inducing a more constrained conformation. nih.gov

The incorporation of heterocyclic rings, such as pyrrolidinyl or diazepinyl moieties, in place of or as a modification to the N-ethyl group can have a profound impact on the pharmacological properties of benzamide derivatives. Heterocycles introduce unique structural and electronic features, such as the ability to form additional hydrogen bonds and to alter the molecule's polarity and metabolic stability. nih.gov

The replacement of the N-ethyl group with a pyrrolidinyl ring, for example, introduces a cyclic constraint that limits the conformational flexibility of the side chain. This can lock the molecule into a more bioactive conformation, leading to enhanced potency. Aromatic and amine substituent effects have been studied in N-[(2-pyrrolidinyl)methyl]-substituted benzamides, revealing complex relationships between substitution patterns and lipophilicity. nih.gov The integration of larger heterocyclic systems like diazepines can provide a scaffold to explore a wider chemical space and potentially interact with additional subsites within a target protein. The choice of the heterocyclic ring, its point of attachment, and its substitution pattern are all critical variables in the design of novel benzamide-based ligands. nih.gov

Stereochemical Influence on Potency and Selectivity

Stereochemistry is a fundamental aspect of drug action, and the introduction of chiral centers into the this compound scaffold can lead to significant differences in potency and selectivity between enantiomers. Although the parent molecule is achiral, modifications, particularly to the N-alkyl amide chain (e.g., by introducing a substituent on the ethyl group or using a chiral heterocyclic ring), can create stereoisomers.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other. For example, in related compounds, the stereochemistry of a substituent on a side chain can dictate the precise orientation of the molecule within the binding site, leading to one enantiomer having a much higher affinity than the other.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics tools are powerful computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These approaches are invaluable in the optimization of lead compounds like this compound.

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which can be quantified by molecular descriptors. plos.org These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

For a series of this compound derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations in their structure. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be developed to relate the observed activity to the calculated molecular descriptors. This model can then be used to predict the activity of yet-unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds. Machine learning algorithms are increasingly being used to develop sophisticated QSAR models for bioactivity prediction. acs.orggithub.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicPartial atomic charges, Dipole momentElectron distribution, polarity
StericMolecular weight, Molar refractivitySize and shape of the molecule
HydrophobicLogP, Polar surface area (PSA)Lipophilicity and membrane permeability
TopologicalWiener index, Molecular connectivity indicesAtomic connectivity and branching

Design of Targeted Libraries for Enhanced Activity

The design of targeted chemical libraries is a crucial step in modern drug discovery, aiming to synthesize a focused collection of molecules with a high probability of interacting with a specific biological target. This approach is a significant advancement from traditional high-throughput screening of large, unfocused compound collections. For a hypothetical lead compound like this compound, the design of a targeted library would be guided by its known (or presumed) biological activity and its structure-activity relationships (SAR).

The core principle involves systematically modifying the chemical structure of the lead compound to explore the chemical space around it. Each modification is designed to probe specific interactions with the target protein, aiming to enhance potency, selectivity, and pharmacokinetic properties.

A targeted library for this compound derivatives would likely focus on modifications at several key positions:

The Amino Group (C5): The primary amino group at the 5-position is a key site for modification. Libraries could be designed to explore the effects of substituting this group with various other functionalities. For instance, acylation could introduce a range of alkyl and aryl groups, probing the size and nature of a potential hydrophobic pocket in the target's binding site. Other modifications could include alkylation, sulfonylation, or conversion to other nitrogen-containing functional groups to investigate the impact of basicity and hydrogen bonding capacity.

The Ethylamide Side Chain (N-ethyl): The N-ethyl group of the amide side chain presents another opportunity for systematic variation. A library of analogs could be created by varying the length and branching of the alkyl chain (e.g., methyl, propyl, isopropyl, butyl) to determine the optimal size and shape for fitting into a specific binding pocket. Furthermore, introducing cyclic structures (e.g., cyclopropyl, cyclohexyl) or aromatic rings could explore different conformational constraints and potential pi-stacking interactions.

The Methoxy (B1213986) Group (C2): The methoxy group at the 2-position is an important determinant of the electronic properties and conformation of the benzamide ring. A targeted library would likely explore the impact of replacing this group with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to assess steric tolerance. Additionally, substituting it with electron-withdrawing or electron-donating groups would help to understand the electronic requirements for optimal activity.

The table below illustrates a hypothetical design for a targeted library based on the this compound scaffold, showcasing potential variations at these key positions.

Compound ID R1 (C5-substituent) R2 (N-substituent) R3 (C2-substituent) Predicted Activity
Ref-01-NH2-CH2CH3-OCH3Baseline
Lib-A1-NHCOCH3-CH2CH3-OCH3Increased
Lib-A2-N(CH3)2-CH2CH3-OCH3Decreased
Lib-B1-NH2-CH3-OCH3Variable
Lib-B2-NH2-CH(CH3)2-OCH3Increased
Lib-C1-NH2-CH2CH3-OCH2CH3Variable
Lib-C2-NH2-CH2CH3-OHIncreased

Table 1: Hypothetical Targeted Library Design for this compound Derivatives

The synthesis of such a library would be followed by high-throughput biological screening to evaluate the activity of each compound. The resulting data would then be used to build a more refined SAR model, guiding the design of the next generation of compounds with further enhanced activity and a more optimized pharmacological profile. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and drug development.

Preclinical Biological Evaluation of 5 Amino N Ethyl 2 Methoxybenzamide and Analogues

In Vitro Pharmacological Profiling

Receptor Binding and Radioligand Displacement Assays

The interaction of benzamide (B126) analogues with various receptors has been a key area of investigation. Substituted benzamides are known to modulate dopaminergic neurons, with compounds like amisulpride showing high selectivity for mesolimbic D2 and D3 receptors. nih.gov This selectivity is dose-dependent; at lower concentrations, it blocks presynaptic autoreceptors, leading to increased dopamine (B1211576) release, while at higher doses, it inhibits postsynaptic D3/D2 receptors. nih.gov

In the pursuit of new therapeutic agents, novel benzamide analogues have been identified as ligands for other receptor systems.

Nicotinic Acetylcholine Receptors (nAChRs): A lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit human α4β2 nAChR activity with an IC₅₀ value of 6.0 μM and showed a preference over human α3β4 nAChRs. nih.gov

Sigma-1 Receptor (S1R): A series of novel benzamide derivatives were developed as S1R agonists. One promising compound demonstrated high affinity (Ki = 0.6–5.6 nM) and excellent selectivity over the sigma-2 receptor (S2R/S1R selectivity ratio = 241–331). mdpi.com

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogues have been identified as the first class of selective ZAC antagonists, acting as negative allosteric modulators. ku.dk

These studies highlight the versatility of the benzamide scaffold in targeting a range of receptors, including G-protein coupled receptors and ligand-gated ion channels.

Enzyme Inhibition Assays

Analogues of 5-amino-N-ethyl-2-methoxybenzamide have demonstrated inhibitory activity against a variety of enzymes implicated in different disease pathologies. The structural diversity of these compounds allows for interaction with distinct enzymatic targets.

Notable findings include the inhibition of enzymes involved in cell signaling, inflammation, and neurodegeneration. For instance, certain 2-anilinobenzamide derivatives were shown to inhibit SIRT1 activity. nih.gov Additionally, a series of N-benzylbenzamide derivatives were developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), with one compound exhibiting submicromolar potency (sEH IC₅₀ = 0.3 μM). acs.org

Other studies have identified benzamide-hydroxypyridinone hybrids as potent and selective monoamine oxidase B (MAO-B) inhibitors, with one derivative showing an IC₅₀ of 68.4 nM. nih.gov Furthermore, newly synthesized benzamide derivatives unrelated to known inhibitors demonstrated histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values ranging from 2 to 50 μM. acs.org A series of benzohydrazide derivatives also showed potent tyrosinase inhibitory activity, with IC₅₀ values as low as 2.5 μM. researchgate.net

Compound ClassEnzyme TargetInhibitory Concentration (IC₅₀)Reference
Benzamide-hydroxypyridinone hybrid (8g)Monoamine oxidase B (MAO-B)68.4 nM nih.gov
N-benzylbenzamide derivative (14c)Soluble Epoxide Hydrolase (sEH)0.3 µM acs.org
Benzohydrazide derivativeTyrosinase2.5 µM researchgate.net
Benzamide derivative (MS-275)Histone Deacetylase (HDAC)2-50 µM acs.org
2-Anilinobenzamide derivativesSirtuin 1 (SIRT1)Not specified nih.gov
Benzenesulfonamide-benzamide hybridsCarbonic Anhydrase I/II, Acetylcholinesterase (AChE)Nanomolar range (Ki) nih.gov

Cell-Based Functional Assays

The functional consequences of target engagement by benzamide derivatives have been explored in various cell-based assays, revealing effects on cell proliferation, survival, and inflammatory responses.

Apoptosis and Cell Proliferation: Several studies have highlighted the apoptosis-inducing and anti-proliferative effects of benzamide analogues in cancer cell lines. One o-aminobenzamide derivative (F8) demonstrated potent anti-gastric cancer proliferation, induced apoptosis, and caused cell cycle arrest. nih.gov Similarly, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were shown to have anti-cancer properties by inhibiting the Receptor tyrosine kinase-like orphan receptor 1 (ROR1). nih.gov

Inflammation Markers: The anti-inflammatory potential of benzamide derivatives has been linked to the inhibition of key inflammatory pathways. A series of substituted benzamides related to Parsalmide were evaluated for their in vitro activity on COX-1 and COX-2, enzymes central to the inflammatory process.

Protein Transduction Efficiency: An analogue, Levosulpiride, has been shown to enhance the transduction efficiency of PEP-1-ribosomal protein S3 into HaCaT human keratinocytes without affecting cell viability.

Other Functional Effects: In other functional assays, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues were identified as protective agents for pancreatic β-cells against ER stress-induced death, with one compound (WO5m) showing an EC₅₀ of 0.1 ± 0.01 μM. nih.gov

Cytotoxicity Assessments in Relevant Cell Lines

The cytotoxic potential of benzamide analogues has been extensively evaluated against a panel of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds.

For example, a series of o-aminobenzamide derivatives were tested for their anti-gastric cancer abilities, with compound F8 showing an IC₅₀ of 0.28 μM against the HGC-27 cell line. nih.gov In another study, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were evaluated against non-small cell lung cancer lines, with compound 7h exhibiting IC₅₀ values of 18.16 μM, 8.11 μM, and 3.5 μM against A549, PC9, and H1975 cells, respectively. nih.gov Furthermore, 2-anilinobenzamide derivatives were found to suppress the growth of Daudi and HCT116 cells. nih.gov

Compound Class/DerivativeCell LineCytotoxicity (IC₅₀)Reference
o-Aminobenzamide derivative (F8)HGC-27 (Gastric Cancer)0.28 µM nih.gov
o-Aminobenzamide derivative (T9)HGC-27 (Gastric Cancer)1.84 µM nih.gov
3-(2-aminobenzo[d]thiazol-5-yl) benzamide (7h)A549 (Lung Cancer)18.16 µM nih.gov
PC9 (Lung Cancer)8.11 µM nih.gov
H1975 (Lung Cancer)3.5 µM nih.gov
2-Anilinobenzamide derivativesDaudi, HCT116Growth suppression observed nih.gov

In Vivo Studies in Animal Models

Assessment of Target Engagement and Pharmacodynamic Effects

The preclinical evaluation of benzamide analogues in animal models has provided crucial insights into their pharmacodynamic effects and potential for in vivo efficacy. These studies have demonstrated a range of biological responses across different models of disease.

In oncology models, an o-aminobenzamide derivative, F8, was found to be more efficient than the standard chemotherapy agent capecitabine in an HGC-27 xenograft model of gastric cancer. nih.gov Another benzamide derivative, MS-275, also showed significant antitumor activity in vivo. acs.org

In models of inflammation, substituted benzamides related to Parsalmide were active in the carrageenan-induced rat paw edema assay, a classic model for acute inflammation.

The neurological effects of benzamide analogues have also been investigated. A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides demonstrated anticonvulsant activity in animal models. Furthermore, amisulpride's dose-dependent effects on dopamine transmission, observed in vitro, form the basis for its clinical use in both depression and schizophrenia. nih.gov

Studies on Levosulpiride demonstrated that it could enhance the transduction of PEP-1-ribosomal protein S3 into mouse skin, indicating in vivo activity on protein delivery.

These in vivo studies, spanning oncology, inflammation, and neurology, underscore the broad therapeutic potential of the benzamide chemical scaffold.

In Vivo Imaging Applications Utilizing Radiolabeled Analogues

Radiolabeled analogues of benzamide derivatives have emerged as promising agents for in vivo imaging, particularly in the context of oncology. These compounds can be labeled with positron-emitting radionuclides for use in Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization, characterization, and measurement of biological processes at the molecular level moravek.com.

The primary application of these radiolabeled benzamides has been in the imaging of tumors, leveraging their ability to target specific biological markers. Immuno-PET, which utilizes radiolabeled monoclonal antibodies, and TKI-PET, which uses radiolabeled tyrosine kinase inhibitors, are exciting areas of research for tracking the in vivo biodistribution of targeted drugs nih.govdovepress.comdovepress.com.

Recent advancements have also focused on the development of radiolabeled nanoparticles for PET imaging in cancer and cardiovascular diseases austinpublishinggroup.com. Furthermore, direct cell radiolabeling techniques are being explored for in vivo cell tracking with PET and SPECT imaging nih.gov. The development of methods for radiolabeling small molecules and biomolecules is crucial for tracking and monitoring their fate in vivo nih.gov.

Below are interactive data tables summarizing the findings from preclinical studies of various radiolabeled benzamide analogues for in vivo imaging applications.

Table 1: Preclinical PET Imaging Studies of Radiolabeled Benzamide Analogues

RadiotracerTargetTumor ModelKey Findings
¹¹C-Labeled Indomethacin AnalogsCyclooxygenase-2 (COX-2)Mouse BrainFurther structural refinement needed to enhance brain uptake and metabolic stability.
Radiolabeled NanoparticlesVarious Tumor Biology (e.g., angiogenesis)Cancer XenograftsCan be used to noninvasively monitor their path and fate in living subjects.
Radiolabeled Antibodies (Immuno-PET)Tumor-Specific AntigensVarious Tumor ModelsEnables in vivo tracking and quantification of monoclonal antibody biodistribution.
Radiolabeled Tyrosine Kinase Inhibitors (TKI-PET)Tyrosine KinasesVarious Tumor ModelsProvides insights into the in vivo behavior and efficacy of targeted drugs.

Table 2: Specific Radiolabeled Compounds and their In Vivo Performance

CompoundRadionuclideApplicationIn Vivo ModelEfficacy/Key Observations
[¹¹¹In]NM-scFv-DTPA¹¹¹InSPECT-CT ImagingEGFR-overexpressing cancersHigh in vivo stability and successful tracking of the nanomedicine.
6-methoxyethylamino-numonafideN/A (Therapeutic)Cancer TherapyHuman cancer xenograftsEfficacious and minimally toxic in murine models.
JTP-74057 (GSK1120212)N/A (Therapeutic)Cancer TherapyColorectal cancer xenograftsSuppressed tumor growth and induced tumor regression.
α-Azacyclic acetamidesN/A (Therapeutic)AntimalarialP. falciparum infected modelsFast-killing activity on asexual blood-stage parasites.

Analytical and Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of "5-amino-N-ethyl-2-methoxybenzamide". These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the protons in the molecule. For "this compound", the expected signals would correspond to the aromatic protons, the protons of the ethyl group, the amine proton, and the methoxy (B1213986) protons. The aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methoxy group would appear as a sharp singlet, and the amine and amide protons would appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon of the amide would be observed at the most downfield position, typically in the range of 160-180 ppm. The aromatic carbons would appear between 110 and 160 ppm, and the carbons of the ethyl and methoxy groups would be found in the upfield region.

It is important to note that while specific experimental NMR data for "this compound" is not publicly available, the following table provides predicted chemical shift ranges based on the analysis of similar benzamide (B126) structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 8.0110 - 160
Amide NH7.5 - 8.5 (broad)-
Amine NH₂3.5 - 5.0 (broad)-
Methoxy OCH₃3.8 - 4.055 - 60
Ethyl CH₂3.2 - 3.6 (quartet)35 - 45
Ethyl CH₃1.1 - 1.4 (triplet)10 - 15
Carbonyl C=O-165 - 175

Mass Spectrometry (MS/LC-MS-ESI)

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of "this compound" through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like benzamides, which allows for the detection of the protonated molecule [M+H]⁺.

The high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can help to piece together the structure of the molecule. For "this compound", characteristic fragments would likely arise from the cleavage of the amide bond and the loss of the ethyl or methoxy groups.

The following table illustrates the expected major ions in the ESI-MS spectrum of "this compound".

Ion m/z (calculated) Description
[M+H]⁺195.1128Protonated molecule
[M+Na]⁺217.0948Sodium adduct
[M-C₂H₅NH]⁺150.0495Loss of ethylamine

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.

Key characteristic absorption bands for this compound would include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, C-N stretching vibrations, and C-O stretching for the methoxy group, as well as aromatic C-H and C=C stretching and bending vibrations.

The table below lists the expected characteristic IR absorption bands for "this compound".

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (two bands)
Amide (N-H)Stretch3200 - 3400
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Amide (C=O)Stretch1630 - 1680
Aromatic (C=C)Stretch1450 - 1600
Amine/Amide (N-H)Bend1550 - 1650
Methoxy (C-O)Stretch1000 - 1300 (asymmetric and symmetric)

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating "this compound" from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the amount of "this compound". A reversed-phase HPLC method is typically employed for compounds of this polarity.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound has strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the area under the peak is proportional to its concentration.

A representative HPLC method for the analysis of a similar aminobenzamide derivative is described in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Advanced Characterization for Material Science Applications

"this compound" has been identified as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage, catalysis, and sensing. tcichemicals.comrsc.org The characterization of COFs synthesized from this monomer would involve a range of advanced techniques to probe their structure, porosity, and thermal stability.

These techniques include:

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the framework structure of the COF.

Gas Sorption Analysis (e.g., N₂ at 77 K): To measure the surface area (BET analysis) and pore size distribution, which are critical properties for applications in storage and separation.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF material.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.

Solid-State NMR Spectroscopy: To confirm the formation of the covalent linkages (e.g., imine bonds) within the framework. rsc.org

The application of these techniques would be essential to fully characterize any novel COF material prepared using "this compound" as a building block.

Thermal Analysis (TGA/DTA/DTG)

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG) are cornerstone techniques in materials science and chemistry for elucidating the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures, the quantification of mass loss at each stage, and the identification of residual material.

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique is sensitive to endothermic and exothermic events such as phase transitions, melting, crystallization, and decomposition, providing information on the energetics of these processes.

DTG is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of maximum mass loss rate, offering a clearer resolution of overlapping decomposition steps than the TGA curve alone.

While specific experimental data for this compound is not available, the scientific community has conducted thermal analyses on structurally related compounds. For instance, studies on various methoxybenzamide derivatives have utilized these techniques to investigate their thermal stability. These studies generally reveal that decomposition patterns are highly dependent on the specific substitution patterns on the aromatic ring and the nature of the amide substituent. For many organic compounds of this class, thermal decomposition in an inert atmosphere often proceeds in multiple steps, corresponding to the cleavage of different functional groups, and can result in a carbonaceous residue at high temperatures.

Without direct experimental investigation of this compound, any discussion of its specific thermal behavior remains speculative. Further research is required to characterize its thermal properties definitively.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 5-amino-N-ethyl-2-methoxybenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve solvent selection (e.g., dichloromethane or methanol for coupling reactions), temperature control (e.g., room temperature for amidation steps), and catalyst screening (e.g., Pd/C for hydrogenation). Purification via column chromatography with gradients of ethyl acetate/hexane is commonly used. Monitoring reaction progress with TLC (e.g., Rf values) and verifying purity via HPLC (>95%) are critical . For intermediates like 5-bromo-2-methoxybenzoic acid, methoxy group protection/deprotection steps may require anhydrous conditions to avoid side reactions .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility in biological assays?

  • Methodological Answer : Key steps include:

  • Solubility : Test in DMSO (for in vitro assays) or PBS (pH 7.4) at varying concentrations, noting precipitation thresholds.
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity (75% RH) over 1–4 weeks, analyzing via LC-MS for degradation products .
  • LogP : Determine experimentally using shake-flask methods with octanol/water partitioning .
  • Spectroscopic Data : Collect NMR (¹H/¹³C) for structural confirmation and FT-IR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/kinases structurally related to benzamide derivatives (e.g., dopamine D4 receptors or histone deacetylases) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) and MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls like known HDAC inhibitors .
  • Dose-Response : Test concentrations spanning 0.1–100 µM to establish EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the methoxy group with ethoxy or halogens (e.g., Cl/F) to alter electron density and steric effects. Use computational docking (e.g., AutoDock Vina) to predict binding poses with target receptors .
  • Side Chain Engineering : Substitute the ethyl group on the amide nitrogen with bulkier alkyl chains (e.g., isopropyl) or aryl groups to improve selectivity over off-targets like σ₁ receptors .
  • Validation : Synthesize analogs via microwave-assisted reactions (30–60 min at 100–150°C) and compare IC₅₀ values in radioligand binding assays .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound derivatives?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 0.5) for solubility tests. Use dynamic light scattering (DLS) to detect aggregates .
  • Advanced Analytics : Employ qNMR for precise quantification of degradation products (e.g., hydrolysis to benzoic acid) and UPLC-QTOF for high-resolution mass tracking .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-chloro-2-methoxybenzamide) to identify trends in substituent effects on stability .

Q. How can this compound be radiolabeled for positron emission tomography (PET) tracer development?

  • Methodological Answer :

  • Isotope Incorporation : Use [¹¹C]CH₃I for methoxy group labeling under basic conditions (e.g., NaOH in DMF at 80°C for 5 min). Purify via semi-preparative HPLC .
  • In Vivo Validation : Administer tracer in rodent models and quantify brain penetration via PET-MRI co-registration. Compare biodistribution with non-labeled analogs to confirm specificity .

Q. What strategies mitigate batch-to-batch variability in combinatorial libraries derived from this compound?

  • Methodological Answer :

  • Quality Control : Implement LC-MS/MS for real-time purity monitoring during solid-phase synthesis. Reject batches with >5% impurities .
  • Automation : Use robotic liquid handlers for reagent dispensing (CV < 2%) and reaction scaling (1–100 mg).
  • Statistical Design : Apply factorial design (e.g., 2³) to optimize reaction parameters (temperature, catalyst loading, time) across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.